Technical Whitepaper: Solubility Profiling of (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol in Organic Solvents
Technical Whitepaper: Solubility Profiling of (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol in Organic Solvents
Executive Summary
The compound (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol (CAS: 501430-83-7) is a highly functionalized building block frequently utilized in the synthesis of complex pharmaceutical intermediates and complement inhibitors[1][2]. Understanding its thermodynamic solubility profile in various organic solvents is critical for optimizing reaction conditions, designing crystallization-based purification steps, and formulating drug delivery systems.
Because highly specific empirical solubility data for specialized intermediates is often sparse in public literature[3], this whitepaper synthesizes predictive physicochemical modeling with established thermodynamic principles. By deconstructing the molecule's functional moieties through the lens of Hansen Solubility Parameters (HSP) [4], we provide a robust, theoretically grounded solubility profile, followed by a self-validating experimental protocol for empirical verification[5].
Structural Profiling & Mechanistic Causality
To predict and manipulate the solubility of (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol, we must analyze its structural components and how they dictate solute-solvent interactions. The molecule (Molecular Formula: C9H9BrO2 , MW: 229.07) possesses three distinct domains that govern its solvation thermodynamics:
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The Hydroxymethyl Group (-CH₂OH) at Position 5: This moiety acts as both a strong hydrogen bond donor and acceptor. In the solid state, it promotes a rigid crystal lattice via intermolecular hydrogen bonding. To dissolve the compound, a solvent must provide sufficient hydrogen-bonding energy ( δH ) to disrupt this lattice[4][6].
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The 2,3-Dihydrobenzofuran Core: The ether oxygen within the five-membered ring introduces a permanent dipole ( δP ), granting the molecule moderate affinity for polar aprotic environments.
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The Bromine Atom at Position 7: The heavy, polarizable bromine atom significantly increases the molecule's lipophilicity and dispersion force interactions ( δD ). This drives exceptionally high solubility in halogenated and highly polarizable solvents.
The Hansen Solubility Framework
The principle of "like dissolves like" is mathematically quantified by Hansen Solubility Parameters, which break down cohesive energy into dispersion forces ( δD ), dipolar intermolecular forces ( δP ), and hydrogen bonding ( δH )[4][7]. Solvents whose HSP coordinates closely match those of the target solute will yield the highest solubility.
Figure 1: Mechanistic mapping of (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol structural features to HSP.
Predicted Solubility Profile in Organic Solvents
Based on the structural analysis and HSP modeling of analogous brominated benzofuranols, the quantitative solubility profile of the compound is summarized below.
Note: Values are predictive ranges intended to guide experimental design and solvent selection for synthesis and purification.
| Solvent Class | Representative Solvents | Predicted Solubility Range | Primary Solvation Mechanism |
| Halogenated | Dichloromethane (DCM), Chloroform | Very High (>100 mg/mL) | Dominant dispersion forces ( δD ) matching the heavy bromine atom and aromatic core. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High (>50 mg/mL) | Strong dipole-dipole interactions ( δP ); H-bond acceptance from the -OH group. |
| Polar Protic | Methanol, Ethanol, Isopropanol | High (>30 mg/mL) | Strong H-bond donor/acceptor pairing ( δH ) with the hydroxymethyl moiety. |
| Ethers / Esters | THF, Ethyl Acetate | Moderate (20-50 mg/mL) | Favorable dipole interactions with the dihydrofuran oxygen. |
| Non-Polar | Hexane, Heptane, Cyclohexane | Low (<1 mg/mL) | Inability to provide the δH required to disrupt the strong intermolecular H-bonding of the solid crystal lattice. |
Experimental Methodology: Thermodynamic Solubility Determination
To empirically validate the predicted solubility profile for specific process chemistry needs, the Shake-Flask Method coupled with HPLC-UV quantification is the industry gold standard[8][9]. Unlike kinetic solubility assays (which often overestimate solubility due to supersaturation from DMSO stock dilutions), the shake-flask method measures true thermodynamic equilibrium[9][10].
The Self-Validating Protocol
This protocol is designed with built-in causality checks. For instance, testing at multiple time points (24h and 48h) ensures that thermodynamic equilibrium has actually been reached, preventing false-low readings from slow-dissolving crystal habits[5]. Furthermore, the choice of a PTFE filter ensures no analyte adsorption or solvent degradation occurs during phase separation[11].
Step 1: Solid Addition & Saturation
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Add an excess amount of (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol (approx. 10–20 mg) into a 2 mL sealed glass vial.
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Add 1.0 mL of the target organic solvent.
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Causality Check: Visual inspection must confirm the presence of undissolved solid. If the solution is completely clear, the system is not saturated, and more API must be added.
Step 2: Thermodynamic Equilibration
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Place the vials on an orbital shaker or thermomixer set to 400 rpm at a strictly controlled 25 °C[5].
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Incubate for 24 to 72 hours.
Step 3: Phase Separation
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To separate the saturated liquid phase from the solid lattice, centrifuge the vials at 10,000 × g for 10 minutes.
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Carefully draw the supernatant and filter it through a 0.22 µm PTFE syringe filter[11]. Note: Do not use nylon or PES filters for halogenated or highly polar aprotic solvents like DCM or DMF, as they may dissolve or leach.
Step 4: Quantification via HPLC-UV
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Dilute the filtered supernatant with a compatible mobile phase (e.g., Acetonitrile/Water) to bring the concentration within the linear range of the detector.
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Analyze via HPLC using a UV detector (the benzofuran core provides strong chromophoric absorption, typically monitored at ~254 nm or 280 nm).
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Calculate the exact concentration by comparing the peak Area Under the Curve (AUC) against a pre-established calibration curve of the compound dissolved in DMSO[5][8].
Figure 2: Standardized shake-flask methodology for thermodynamic solubility determination.
Applications in Synthesis and Drug Development
Understanding the solubility profile of (7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol directly impacts downstream workflows:
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Reaction Solvent Selection: Because the compound is highly soluble in DCM and THF, these solvents are ideal for running substitution or cross-coupling reactions (e.g., Suzuki-Miyaura couplings utilizing the bromine atom)[2].
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Crystallization & Purification: The stark contrast between its high solubility in Ethyl Acetate/Methanol and its near-insolubility in Hexane/Heptane makes an EtOAc/Hexane or DCM/Heptane anti-solvent system highly effective for recrystallization and purification of the intermediate.
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Formulation Compatibility: If this intermediate is carried forward into a final Active Pharmaceutical Ingredient (API), its structural legacy (the lipophilic bromine and polar ether/alcohol) will dictate the final drug's bioavailability. Predictive HSP modeling is frequently used to select lipid excipients or self-microemulsifying drug delivery systems (SMEDDS) to overcome poor aqueous solubility[7][12].
References
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PubChemLite. "(7-bromo-2,3-dihydro-1-benzofuran-5-yl)methanol". University of Luxembourg. URL:[Link]
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Wikipedia Contributors. "Hansen solubility parameter". Wikipedia, The Free Encyclopedia. URL: [Link]
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Baka, E., et al. "Shake-Flask Solubility Assay". Bienta / Enamine Biology Services. URL:[Link]
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Bio-protocol Authors. "Determination of Thermodynamic Solubility". Bio-protocol. URL:[Link]
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National Institutes of Health (NIH). "Measurement of Hansen Solubility Parameters". PMC. URL:[Link]
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